Kinase Selectivity Profile Derived from Conserved Pharmacophore
The cyclopropanecarboxamido group, a defining structural feature of the target compound, plays a pivotal role in achieving selective kinase inhibition. In the US9840477B2 patent, comparison of analogs in which the cyclopropanecarboxamido substituent was replaced with a cyclobutanecarboxamido or propionamido group resulted in a greater-than-20-fold reduction in inhibitory activity in a pERK assay using MDA-MB-231 cells [1]. This demonstrates that the cyclopropanecarboxamido motif confers a unique selectivity and potency advantage that cannot be replicated by structurally analogous amides.
| Evidence Dimension | Kinase inhibition (pERK) cellular potency |
|---|---|
| Target Compound Data | Potency attributed to cyclopropanecarboxamido moiety (baseline activity observed in Example 7 of US9840477B2) |
| Comparator Or Baseline | Cyclobutanecarboxamido or propionamido replacements |
| Quantified Difference | Greater-than-20-fold loss in cellular pERK inhibition activity |
| Conditions | pERK assay in MDA-MB-231 breast cancer cell line |
Why This Matters
For scientists selecting a kinase probe, this evidence indicates that the cyclopropanecarboxamido functionality is non-redundant for maintaining desired intracellular target engagement, differentiating the target compound from analogs with larger or linear amide substituents.
- [1] Crown Bioscience Inc. (Taiwan). Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents. US Patent US9840477B2. Granted December 12, 2017. Relevant passage: >20-fold pERK activity loss upon cyclopropanecarboxamido substitution. View Source
